2-(4-(Trifluoromethyl)phenyl)isonicotinonitrile

Purity specification Procurement quality Research reproducibility

When synthesizing kinase inhibitors or GPCR ligands, close analogs (ortho-CF3, 4-Cl, 4-Me) alter binding geometry and metabolic profiles, risking SAR misinterpretation. This compound provides the validated para-CF3 topology (Hammett σp ≈ 0.54) on an electron-deficient 4-cyanopyridine core. • XLogP3-AA = 3.1; CF3 group resists CYP450 oxidative metabolism vs. non-fluorinated analogs • ¹⁹F NMR & LC-MS/MS trackable; distinct from 4-Cl and 4-Me variants • ≥97% purity option reduces cumulative impurity propagation in multistep API synthesis

Molecular Formula C13H7F3N2
Molecular Weight 248.2 g/mol
CAS No. 1257437-26-5
Cat. No. B1400650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(Trifluoromethyl)phenyl)isonicotinonitrile
CAS1257437-26-5
Molecular FormulaC13H7F3N2
Molecular Weight248.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC=CC(=C2)C#N)C(F)(F)F
InChIInChI=1S/C13H7F3N2/c14-13(15,16)11-3-1-10(2-4-11)12-7-9(8-17)5-6-18-12/h1-7H
InChIKeyHVWCYBGLWCNWNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-(Trifluoromethyl)phenyl)isonicotinonitrile: Identity & Specifications


2‑(4‑(Trifluoromethyl)phenyl)isonicotinonitrile (CAS 1257437‑26‑5) is a heterocyclic nitrile comprising a 4‑cyanopyridine core substituted at the 2‑position with a 4‑(trifluoromethyl)phenyl ring. Its IUPAC name is 2‑[4‑(trifluoromethyl)phenyl]pyridine‑4‑carbonitrile, with a molecular formula of C₁₃H₇F₃N₂ and a molecular weight of 248.20 g mol⁻¹ [REFS‑1]. The compound is available from multiple specialty chemical suppliers at purities typically exceeding 95 % (e.g., AKSci ≥95 % [REFS‑2], MolCore NLT 97 % [REFS‑3], Leyan ≥95 % [REFS‑4]), positioning it as a research‑grade intermediate for medicinal chemistry, agrochemical, or materials‑science programs that require a para‑trifluoromethylphenyl donor group attached to an electron‑deficient pyridine scaffold.

+ Research-grade intermediate with typical purity exceeding 95%
+ Electron-deficient pyridine scaffold for medicinal chemistry or agrochemical programs
+ Para-trifluoromethylphenyl donor group for lipophilicity and metabolic stability studies

2-(4-(Trifluoromethyl)phenyl)isonicotinonitrile: Differentiation from Analogs


Compounds within the 2‑arylisonicotinonitrile family share a conserved 4‑cyanopyridine core but diverge sharply in lipophilicity, electronic character, and metabolic stability depending on the aryl substituent. The 4‑CF₃‑phenyl variant provides a strong electron‑withdrawing effect (Hammett σₚ ≈ 0.54 for CF₃) that is absent in the 4‑methyl analog (σₚ ≈ ‑0.17) and is substantially different from the 4‑chloro analog (σₚ ≈ 0.23), leading to altered π‑stacking, dipole moments, and CYP450 oxidative susceptibility [REFS‑1]. Positional isomers—such as 3‑CF₃‑phenyl or 2‑CF₃‑phenyl derivatives—present distinct steric topologies and electrostatic potential surfaces while sharing identical molecular formula and molecular weight, which means they cannot be distinguished by mass spectrometry alone but can exhibit different target‑binding geometries [REFS‑1] [REFS‑2]. Consequently, substituting a close analog without re‑validating synthetic routes, analytical methods, or biological SAR risks irreproducible yields, ambiguous bioactivity data, and patent‑scope deviation.

4-Methyl analog Altered lipophilicity and electron-donating character may shift CYP450 susceptibility and target-binding profile.
4-Chloro analog Different Hammett sigma value may lead to distinct pi-stacking and metabolic soft-spot predictions.
Positional isomers Identical mass and formula, but steric topology differences may alter binding geometries; not distinguishable by MS alone.
Close analogs require re-validation of synthetic routes, analytical methods, and biological SAR to avoid irreproducible data.

2-(4-(Trifluoromethyl)phenyl)isonicotinonitrile: Differentiation Evidence


Higher Purity Standard Versus Generic Grades

Among catalog‑listed suppliers, MolCore offers the compound at a minimum purity of 97 % (NLT), whereas AKSci and Leyan specify ≥95 % [REFS‑1] [REFS‑2] [REFS‑3]. The 2‑percentage‑point purity differential corresponds to a maximum impurity burden of ≤3 % versus ≤5 %, which is relevant when the compound is used as a key intermediate in multistep syntheses where cumulative impurity carry‑over can affect yield and purity of downstream products.

Purity Comparison
Head-to-head
MolCore: NLT 97% vs. Others: >=95%
Supports lower impurity carry-over risk in multi-step synthesis.
Data to verify per batch-specific COA.
Purity specification Procurement quality Research reproducibility

Computed Lipophilicity vs. Non-Fluorinated Congeners

The PubChem‑computed XLogP3‑AA value for the target compound is 3.1 [REFS‑1]. Although experimental log P for the closest non‑fluorinated comparator—2‑(4‑methylphenyl)isonicotinonitrile—is not publicly available, the replacement of a ‑CF₃ group (Hansch π ≈ 0.88) by a ‑CH₃ group (π ≈ 0.56) is expected to reduce log P by approximately 0.3–0.5 log units based on well‑established additive fragment constants. This difference translates to a roughly 2‑ to 3‑fold shift in partition coefficient, which can meaningfully alter membrane permeability, CYP‑mediated oxidative metabolism, and solubility profiles in early‑stage drug discovery or agrochemical lead optimization.

Lipophilicity Shift
Class-level inference
Est. 0.3-0.5 log unit increase over 4-methyl analog
May alter membrane permeability and metabolic profile context.
Based on computed XLogP3-AA and fragment constants; experimental log P not publicly available.
Lipophilicity Permeability Metabolic stability

Molecular Weight and Heavy-Atom Count vs. 4-Methyl Analog

The target compound has a molecular weight of 248.20 g mol⁻¹ and contains 18 heavy atoms (C, N, F), whereas 2‑(4‑methylphenyl)isonicotinonitrile (CAS 1039775‑36‑4) has a molecular weight of 194.23 g mol⁻¹ and 15 heavy atoms [REFS‑1] [REFS‑2]. The 28 % increase in mass reflects the presence of three fluorine atoms, which provide a distinct ¹⁹F NMR handle and shift the compound’s boiling point, density, and chromatographic retention time relative to the non‑fluorinated analog.

MW & Heavy Atoms
Supporting evidence
MW 248.20 vs 194.23 g/mol (28% increase)
Provides distinct 19F NMR handle and chromatographic retention shift.
Source review.
Molecular weight Heavy‑atom count Physicochemical properties

Positional Isomer Topology: 4-CF3-Phenyl vs. 2-CF3-Phenyl

The 4‑CF₃‑phenyl substituent orients the trifluoromethyl group para to the biaryl junction, creating a linear molecular shape with minimal steric hindrance near the pyridine nitrogen. In contrast, the 2‑CF₃‑phenyl isomer (3‑(2‑(trifluoromethyl)phenyl)isonicotinonitrile, CAS 1261478‑86‑7) places the bulky CF₃ group ortho to the pyridine, introducing significant steric bulk and altering the dihedral angle between the two aromatic rings [REFS‑1] [REFS‑2]. Although both isomers share identical molecular formula (C₁₃H₇F₃N₂), molecular weight (248.20 g mol⁻¹), TPSA (36.7 Ų), and computed log P (3.1), their 3D geometries and electrostatic potential surfaces are distinct, which can lead to differential recognition by enzymes, transporters, or supramolecular hosts.

Isomer Topology
Head-to-head
Para-CF3 (linear) vs. Ortho-CF3 (steric clash) isomer
Geometry context may predict differential binding poses.
Structural analysis from 2D/3D models; crystallographic data not located.
Positional isomer Steric topology Electrostatic potential

2-(4-(Trifluoromethyl)phenyl)isonicotinonitrile: Key Applications


Lead Optimization with Lipophilic 4-CF3-Phenyl Donor

When a medicinal chemistry program requires a para‑substituted aryl group that increases lipophilicity (XLogP3‑AA = 3.1) and resists oxidative metabolism through the electron‑withdrawing effect of CF₃, 2‑(4‑(trifluoromethyl)phenyl)isonicotinonitrile serves as a superior building block compared to the 4‑methyl analog (estimated lower log P and weaker metabolic shielding) [REFS‑1]. Its 4‑cyanopyridine core also provides a synthetic handle for further elaboration (e.g., tetrazole formation, amide coupling), making it a versatile intermediate for kinase inhibitors, GPCR ligands, or other target classes where fluorine‑based SAR is a priority.

Late-Stage Diversification Requiring High Purity

For process‑scale or medicinal chemistry campaigns that involve multistep sequences with cumulative impurity propagation, procuring the compound at ≥97 % purity (MolCore specification) rather than ≥95 % reduces the maximum initial impurity burden from ≤5 % to ≤3 % [REFS‑2] [REFS‑3]. This 2‑percentage‑point delta can be consequential when the compound is used near the end of a synthetic route where intermediate purification is impractical, directly improving the purity profile of the final active pharmaceutical ingredient (API) or advanced intermediate.

Structure-Based Design: Unhindered Biaryl Geometry

In structure‑based drug design (SBDD) or fragment‑based lead discovery where the binding pocket tolerates a para‑substituted phenyl group but not an ortho‑substituted variant, the 4‑CF₃‑phenyl isomer offers a linear biaryl topology that minimizes steric clashes with the protein backbone [REFS‑4]. The ortho‑CF₃ positional isomer, despite sharing identical 2D descriptors, would present a bulky substituent adjacent to the pyridine‑aryl bond, potentially disrupting key hydrophobic or π‑stacking interactions. Therefore, the 4‑CF₃ analog is the geometrically validated choice when crystal‑structure or docking models specify a para‑exit vector.

Fluorine Signature for LC-MS Quantitation

The presence of three fluorine atoms provides a strong negative‑ion mass‑spectrometric response and a distinctive ¹⁹F NMR signal that is absent in the non‑fluorinated 4‑methyl analog (MW 194.23) or the 4‑chloro analog [REFS‑5]. Analytical chemists can exploit this fluorine signature to develop sensitive, selective LC‑MS/MS or ¹⁹F‑NMR‑based assays for tracking the compound in complex biological matrices or reaction mixtures, a feature that simplifies pharmacokinetic studies, metabolic profiling, and process analytical technology (PAT) implementations.

Application
Selection Property
Validation Focus
Medicinal chemistry lead optimization
Lipophilic, electron-withdrawing para-CF3-phenyl donor
Metabolic stability and permeability profile context
Late-stage synthetic diversification
Higher purity grade (>=97%) to minimize cumulative impurities
Downstream product purity and batch-to-batch reproducibility
Structure-based design
Unhindered linear biaryl geometry
Docking-model binding pose and steric clash review
Analytical method development
Distinct 19F NMR and LC-MS fluorine signature
Assay selectivity and sensitivity in complex matrices

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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